molecular formula C22H25NO6S B281274 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281274
M. Wt: 431.5 g/mol
InChI Key: QMOFRJAKNBEYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a sulfonyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the reaction of the benzofuran intermediate with a sulfonyl chloride derivative, such as 2,4,5-trimethylphenylsulfonyl chloride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
  • 2-Methoxyethyl 5-((4-ethoxy-4-oxo-2-butenyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the presence of the sulfonyl group and the benzofuran ring may confer specific binding properties or reactivity patterns that are distinct from other related compounds.

Properties

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO6S/c1-13-10-15(3)20(11-14(13)2)30(25,26)23-17-6-7-19-18(12-17)21(16(4)29-19)22(24)28-9-8-27-5/h6-7,10-12,23H,8-9H2,1-5H3

InChI Key

QMOFRJAKNBEYAW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.